

A Comparative Crystallographic Analysis of Chloro-Hydroxyphenyl Ethanone Isomers

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Compound of Interest

Compound Name:	1-(2-Chloro-6-hydroxyphenyl)ethanone
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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small organic molecules is paramount for predicting their physicochemical properties and biological activity. X-ray crystallography remains the gold standard for obtaining high-resolution structural data. This guide provides a comparative analysis of the crystallographic structures of two isomers of chloro-hydroxyphenyl ethanone: 2-chloro-1-(3-hydroxyphenyl)ethanone and 2-chloro-1-(4-hydroxyphenyl)ethanone. While crystallographic data for **1-(2-Chloro-6-hydroxyphenyl)ethanone** is not publicly available, the analysis of its isomers provides valuable insights into the effects of substituent positioning on molecular conformation and crystal packing.

Comparison of Crystallographic Data

The precise arrangement of atoms and molecules in a crystal lattice is defined by a unique set of crystallographic parameters. Below is a comparison of the key data for the two isomers.

Parameter	2-chloro-1-(3-hydroxyphenyl)ethanone	2-chloro-1-(4-hydroxyphenyl)ethanone[1][2]
Chemical Formula	C ₈ H ₇ ClO ₂	C ₈ H ₇ ClO ₂
Molecular Weight	170.59 g/mol	170.59 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	4.9172 (2)	7.4931 (5)
b (Å)	12.7016 (4)	14.7345 (10)
c (Å)	11.8573 (3)	13.5681 (10)
α (°)	90	90
β (°)	96.294 (1)	95.560 (1)
γ (°)	90	90
Volume (Å ³)	736.10 (4)	1490.97 (18)
Z	4	8
Calculated Density (g/cm ³)	1.539	1.520
Temperature (K)	293	100

Structural Insights and Intermolecular Interactions

The substitution pattern on the phenyl ring significantly influences the planarity of the molecule and the nature of intermolecular interactions.

2-chloro-1-(3-hydroxyphenyl)ethanone: The molecule is nearly planar, with a root-mean-square deviation of 0.0164 Å for the non-hydrogen atoms[3][4][5][6]. In the crystal, molecules form inversion-symmetric dimers through strong O—H···O hydrogen bonds. These dimers are further connected by weaker C—H···O interactions[3][4][5].

2-chloro-1-(4-hydroxyphenyl)ethanone: The asymmetric unit of this isomer contains two independent molecules, both of which are approximately planar[1]. The crystal structure is characterized by intermolecular O—H···O and C—H···O hydrogen bonds, which link the molecules into chains[1].

A Hirshfeld surface analysis for 2-chloro-1-(3-hydroxyphenyl)ethanone reveals the relative contributions of various intermolecular contacts to the crystal packing[4][5]. The most significant contacts are H···H (26.6%), H···O/O···H (23.7%), and H···Cl/Cl···H (21.2%)[4][5].

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail for crystalline samples, other techniques offer complementary information, particularly for non-crystalline materials or for studying molecules in solution.

Technique	Advantages	Limitations
X-ray Crystallography	High, atomic resolution. Well-established for small molecules.	Requires high-quality single crystals. Crystal packing can influence conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides structural and dynamic information in solution. Does not require crystallization.	Generally limited to smaller proteins. Structure determination can be complex.
Cryo-Electron Microscopy (Cryo-EM)	Can determine the structure of large, complex macromolecules that are difficult to crystallize.	Resolution may be lower than X-ray crystallography for small molecules. Requires specialized equipment.

Experimental Protocols

Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone[3][6]

- To a stirred solution of 3-hydroxyacetophenone (0.74 mmol) in a mixture of methanol (5 ml) and ethyl acetate/dichloromethane (10 ml) at 293–303 K, sulfuryl chloride (1.1 mmol) is

added dropwise.

- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.
- Single crystals suitable for X-ray diffraction are obtained by recrystallization from ethanol.

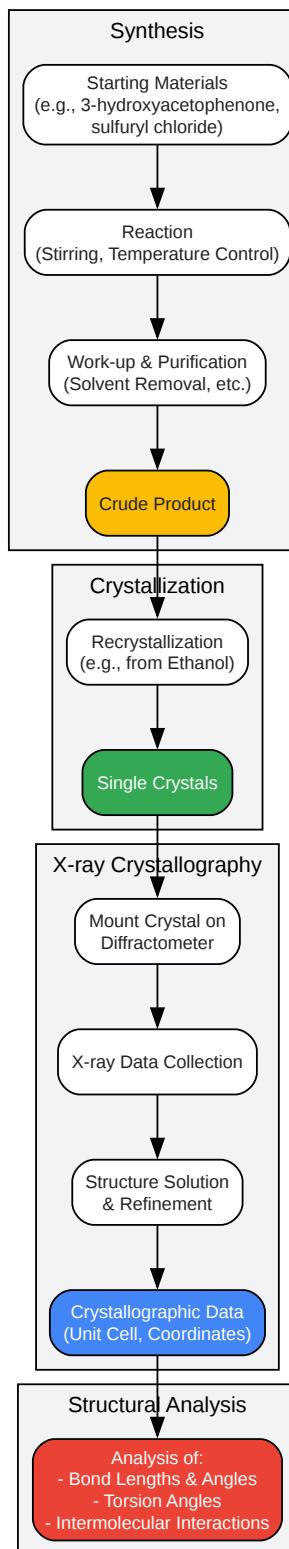
X-ray Data Collection and Structure Refinement (General)[6]

- A suitable single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture).
- The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.
- X-ray diffraction data are collected using a specific radiation source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).
- The collected data are processed, and the structure is solved and refined using specialized software. For 2-chloro-1-(4-hydroxyphenyl)ethanone, O-bound hydrogen atoms were located in a difference Fourier map and refined freely[1].

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of a small organic molecule.

General Workflow for Synthesis and X-ray Crystallography

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